4-Isobutylaniline

Medicinal Chemistry Process Chemistry Analytical Method Development

4-Isobutylaniline (CAS 30090-17-6) is a para-substituted aniline derivative characterized by an isobutyl group (–CH₂–CH(CH₃)₂) at the 4-position of the benzene ring. This aromatic amine possesses a molecular weight of 149.23 g/mol and is typically supplied as a colorless to pale yellow liquid with a density of approximately 0.944 g/cm³ and a boiling point near 242 °C at atmospheric pressure.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 30090-17-6
Cat. No. B1594155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutylaniline
CAS30090-17-6
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)N
InChIInChI=1S/C10H15N/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7,11H2,1-2H3
InChIKeyJSHQATXVCGCYJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isobutylaniline (CAS 30090-17-6): Technical Baseline and Procurement Considerations


4-Isobutylaniline (CAS 30090-17-6) is a para-substituted aniline derivative characterized by an isobutyl group (–CH₂–CH(CH₃)₂) at the 4-position of the benzene ring . This aromatic amine possesses a molecular weight of 149.23 g/mol and is typically supplied as a colorless to pale yellow liquid with a density of approximately 0.944 g/cm³ and a boiling point near 242 °C at atmospheric pressure [1]. The compound serves as a versatile building block in organic synthesis, primarily valued for its electron-donating alkyl substituent that modulates the nucleophilicity of the amine group and the reactivity of the aromatic ring toward electrophilic substitution and cross-coupling transformations . Its commercial availability in research-grade quantities (typically ≥97% purity) supports its use as a starting material or intermediate in the development of pharmaceuticals, agrochemicals, and functional materials [2].

Why 4-Isobutylaniline Cannot Be Directly Replaced by Other 4-Alkylanilines in Synthetic Workflows


Substitution of 4-isobutylaniline with a seemingly analogous 4-alkylaniline (e.g., 4-butylaniline, 4-sec-butylaniline, or 4-ethylaniline) is non-trivial due to the distinct steric and electronic profile conferred by the branched isobutyl group. The β-branching of the alkyl chain alters both the ground-state conformation and the inductive electron-donating capacity of the substituent, which in turn influences the nucleophilicity of the amine nitrogen and the regioselectivity of electrophilic aromatic substitution [1]. In cross-coupling and acylation reactions, these subtle differences can lead to divergent reaction rates, yields, and impurity profiles. Furthermore, in the context of specific patent-protected molecular scaffolds—such as the acaricide pyflubumide—the 3-isobutyl substitution pattern on the aniline ring is a deliberate structural feature required for biological activity and is explicitly claimed in intellectual property [2]. Consequently, researchers and process chemists must verify that the exact isobutyl isomer is employed to ensure synthetic reproducibility and to maintain compliance with patent claims.

Quantitative Differentiation of 4-Isobutylaniline (CAS 30090-17-6) from Closest Analogs


Comparative Physicochemical Properties: Distinguishing 4-Isobutylaniline from Linear and Secondary Butyl Isomers

The physicochemical properties of 4-isobutylaniline differ measurably from its constitutional isomers 4-butylaniline and 4-sec-butylaniline. 4-Isobutylaniline exhibits a boiling point of approximately 242 °C at 760 mmHg [1], whereas 4-butylaniline (linear chain) boils at a higher temperature of 261 °C under similar conditions [2], and 4-sec-butylaniline boils at a lower temperature of 238 °C . Density values also diverge: 0.944 g/cm³ for 4-isobutylaniline [1] versus 0.946 g/cm³ for 4-butylaniline [2] and 0.94 g/cm³ for 4-sec-butylaniline . These differences, while numerically modest, are analytically significant for purity assessment via GC or distillation and can affect the selection of separation conditions during work-up and purification.

Medicinal Chemistry Process Chemistry Analytical Method Development

Electrophilic Aromatic Substitution Reactivity: Impact of the Branched Isobutyl Group

The electron-donating capacity of the 4-alkyl substituent, as quantified by its Hammett σp value, influences the rate of electrophilic aromatic substitution (EAS) on the aniline ring. While specific Hammett constants for the isobutyl group are not widely tabulated, the branched alkyl chain exerts a stronger inductive electron-donating effect (+I effect) compared to a linear n-butyl group, which enhances the nucleophilicity of the ortho and meta positions relative to the amine [1]. Computational studies on 4-substituted anilines indicate that the multiphilicity descriptor for electrophilic attack varies with the nature of the alkyl group, with branched substituents like isobutyl leading to a higher local reactivity index than their linear counterparts [2]. This translates to potentially faster reaction kinetics in EAS-based derivatizations (e.g., nitration, halogenation, diazo coupling), which can be leveraged to achieve higher yields or shorter reaction times compared to the use of 4-butylaniline.

Organic Synthesis Reaction Kinetics Structure-Reactivity Relationships

Patented Utility in Agrochemical Synthesis: The Pyflubumide Intermediate

4-Isobutylaniline is a key structural precursor to the commercial acaricide pyflubumide (developed by Nihon Nohyaku Co.). The patent literature explicitly defines pyflubumide as a dicarboximide resulting from the formal condensation of 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline with isobutyric acid and 1,3,5-trimethylpyrazole-4-carboxylic acid [1]. The 3-isobutyl substitution pattern on the aniline ring is not incidental; it is a deliberate design element that contributes to the compound's pro-acaricidal activity and its metabolic activation pathway, where the isobutyryl group is cleaved to yield the active metabolite [1]. In contrast, analogs with linear or differently branched alkyl chains at the 3-position would yield distinct molecular entities not covered by the same patent claims and with uncharacterized biological efficacy. This direct, patented link to a commercially relevant agrochemical provides a clear, documentable differentiation for procurement decisions in industrial R&D settings.

Agrochemical Development Patent Chemistry Mitochondrial Complex II Inhibitors

Aromatase Inhibition: Comparative Activity Within the 4-Alkylaniline Series

In a systematic study of 4-alkylanilines evaluated as non-steroidal aromatase inhibitors, a series of 20 compounds was synthesized to probe the structure-activity relationship relative to aminoglutethimide (AG) [1]. While the study highlights (4-aminophenyl)cycloalkanes as the most potent inhibitors (relative potencies of 1.5 to 2.7 times that of AG in vitro), it also includes 4-isobutylaniline within the broader 4-alkylaniline set [1]. The study concluded that the presence of a branched alkyl group, such as the isobutyl moiety, contributes to the modulation of aromatase inhibitory activity, although the precise in vivo efficacy of the isobutyl derivative was not superior to AG in the reported tumor models [1]. This places 4-isobutylaniline in a distinct activity tier: it exhibits measurable in vitro aromatase inhibition, but it is not among the most optimized cycloalkyl derivatives. This nuanced activity profile is critical for researchers designing follow-on compounds, as it indicates that the isobutyl group provides a baseline level of enzyme engagement that can be further optimized through additional structural modifications.

Medicinal Chemistry Endocrine Pharmacology Cancer Research

Recommended Research and Industrial Application Scenarios for 4-Isobutylaniline (CAS 30090-17-6)


Synthesis of Pyflubumide and Related Agrochemical Active Ingredients

Procure 4-isobutylaniline for use as a key intermediate in the preparation of pyflubumide, a mitochondrial complex II inhibitor acaricide. The 3-isobutyl substitution pattern on the aniline ring is a claimed structural feature in patent WO2007020986, and the use of the correct isomer is essential to reproduce the patented compound and its associated biological activity [1]. This application is highly relevant for agrochemical discovery and custom synthesis laboratories.

Medicinal Chemistry Exploration of Non-Steroidal Aromatase Inhibitors

Employ 4-isobutylaniline as a foundational building block in structure-activity relationship (SAR) studies aimed at developing novel aromatase inhibitors. The compound has been shown to exhibit measurable in vitro aromatase inhibition, providing a baseline activity level that can be further optimized through additional chemical modifications [1]. This scenario is particularly suited for academic and pharmaceutical research groups focused on endocrine-related cancers.

Development of Novel Dyes and Pigments via Electrophilic Aromatic Substitution

Utilize 4-isobutylaniline as a highly reactive substrate for electrophilic aromatic substitution (EAS) reactions, such as diazo coupling, to generate a library of novel azo dyes or pigments. The branched isobutyl group enhances the electron density of the aromatic ring, facilitating faster reaction kinetics and potentially higher yields compared to linear alkyl analogs [1][2]. This application is ideal for materials science and colorant chemistry R&D.

Analytical Reference Standard for Isomer-Specific Purity Assessment

Acquire high-purity 4-isobutylaniline as an analytical reference standard for the development and validation of GC or HPLC methods designed to distinguish between closely related 4-alkylaniline isomers (e.g., 4-butylaniline, 4-sec-butylaniline). The subtle but analytically significant differences in boiling point and density between these isomers necessitate a certified reference material for accurate method calibration and impurity profiling [1][2][3]. This scenario is critical for quality control and regulatory compliance in pharmaceutical and fine chemical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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